4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine
Description
This compound features a 1,3-oxazole core substituted at the 4-position with a 4-fluorobenzenesulfonyl group and at the 2-position with a 4-fluorophenyl group. The 5-position is linked to a morpholine ring, a common pharmacophore in medicinal chemistry due to its ability to improve solubility and bioavailability. The molecular formula is C₁₉H₁₅F₂N₂O₄S, with a molecular weight of 413.40 g/mol.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGXCNBYSVOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluorobenzenesulfonyl chloride and 4-fluorophenyl oxazole. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine
- Molecular Formula : C₁₉H₁₇ClN₂O₄S
- Molecular Weight : 404.87 g/mol
- Key Differences : Replaces fluorine with chlorine at the sulfonyl-phenyl group. Chlorine’s larger atomic radius and lower electronegativity may alter crystal packing and intermolecular interactions compared to fluorine. XLogP3 = 4.5, indicating higher lipophilicity than the fluorinated analog .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structural Feature : Replaces morpholine with a thiazole-triazole-pyrazole hybrid.
- Crystallography: Isostructural with its bromo analog (Compound 5), triclinic P̄1 symmetry. Despite halogen differences, both compounds maintain similar conformations, highlighting the role of non-covalent interactions (e.g., π-stacking) in structural stability .
Sulfonyl and Sulfanyl Derivatives
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole
- Molecular Formula: C₂₂H₁₇FNO₃S₂
- Molecular Weight : 442.49 g/mol
- Key Differences : Replaces morpholine with a phenyl group and introduces a sulfanyl (-S-) linker. The sulfanyl group increases molecular flexibility and may enhance metabolic stability .
4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole
Morpholine-Containing Derivatives
4-[4-Benzyl-2-(1-morpholin-4-ylheptyl)-1,3-oxazol-5-yl]morpholine
- Molecular Formula : C₂₅H₃₇N₃O₃
- Molecular Weight : 427.58 g/mol
- Key Feature : A long heptyl chain and benzyl group increase hydrophobicity (predicted XLogP3 >5), making it suitable for membrane-targeting applications .
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
- Molecular Formula : C₂₃H₂₆N₂O₄S
- Molecular Weight : 426.53 g/mol
Physicochemical and Computational Properties
*Estimated based on structural similarity.
Structural and Functional Implications
- Halogen Effects : Fluorine’s electronegativity enhances electrostatic interactions in binding pockets, while chlorine’s polarizability may strengthen dispersion forces .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups improve metabolic stability but reduce membrane permeability compared to sulfanyl .
- Morpholine Role : The morpholine ring’s oxygen atoms contribute to hydrogen bonding, critical for target engagement in kinase inhibitors or GPCR modulators .
Biological Activity
The compound 4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H15F2N1O5S2
- Molecular Weight: 393.44 g/mol
This compound features a morpholine ring, which is known for enhancing bioavailability and solubility in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 4-fluorobenzenesulfonyl chloride with appropriate amines to form the morpholine derivative.
General Reaction Scheme:
- Formation of Sulfonamide: Reacting 4-fluorobenzenesulfonyl chloride with morpholine.
- Cyclization: Subsequent cyclization with fluorinated phenyl derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of fluorine atoms enhances binding affinity and stability within biological systems.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Cholinesterase Inhibition: A study on related compounds revealed their potential as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, leading to increased levels of acetylcholine in synapses .
- Anti-inflammatory Properties: Compounds derived from similar sulfonamide structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Study 1: Anticancer Properties
A study published in the European Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their anticancer activity against hepatic carcinoma cell lines. The results indicated that certain derivatives showed significant cytotoxicity, leading to cell cycle arrest and apoptosis .
Study 2: Cholinesterase Inhibition
In another research effort, derivatives synthesized from 4-fluorobenzoic acid were tested for their cholinesterase inhibitory activity using Ellman's spectrophotometric method. The findings revealed that some compounds had IC50 values comparable to established inhibitors like tacrine, indicating potential therapeutic applications in neurodegenerative disorders .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
